Hentriacontatriene
Description
Hentriacontatriene (C31H58), a high-molecular-weight (HMW) polyunsaturated alkane with three double bonds, is a lipidic compound predominantly identified in thermophilic microbial mats. It is characterized by its 31-carbon chain and unsaturation at three positions, designated as 31:3 in lipid nomenclature . This compound has been detected in environments with temperatures ≥46°C, particularly in samples associated with thermophilic Chloroflexi species, such as Chloroflexus aurantiacus and Roseiflexus castenholzii .
Properties
CAS No. |
77046-62-9 |
|---|---|
Molecular Formula |
C31H58 |
Molecular Weight |
430.8 g/mol |
IUPAC Name |
hentriaconta-1,3,5-triene |
InChI |
InChI=1S/C31H58/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3,5,7,9,11H,1,4,6,8,10,12-31H2,2H3 |
InChI Key |
AKEGJBMNHLZUCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC=CC=CC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Hentriacontatriene can be synthesized through various organic synthesis methods. One common approach involves the Wittig reaction , where a phosphonium ylide reacts with an aldehyde or ketone to form an alkene
Industrial Production Methods: Industrial production of this compound typically involves the catalytic dehydrogenation of hentriacontane, a saturated hydrocarbon. This process requires high temperatures and the presence of a suitable catalyst, such as platinum or palladium, to facilitate the removal of hydrogen atoms and the formation of double bonds.
Chemical Reactions Analysis
Types of Reactions: Hentriacontatriene undergoes various chemical reactions, including:
Oxidation: The double bonds in this compound can be oxidized to form epoxides or diols. Common oxidizing agents include and .
Reduction: The double bonds can be reduced to form hentriacontane using reducing agents such as in the presence of a metal catalyst like palladium on carbon.
Substitution: this compound can undergo substitution reactions, where one of the hydrogen atoms is replaced by another atom or group. For example, halogenation can occur using or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution or osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Bromine or chlorine in an inert solvent like carbon tetrachloride.
Major Products Formed:
Oxidation: Epoxides, diols.
Reduction: Hentriacontane.
Substitution: Halogenated this compound derivatives.
Scientific Research Applications
Hentriacontatriene has several applications in scientific research, including:
Chemistry: Used as a model compound to study the behavior of long-chain hydrocarbons and their reactions.
Biology: Investigated for its potential role in biological membranes and its interactions with other biomolecules.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature and ability to interact with lipid membranes.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of hentriacontatriene involves its interaction with various molecular targets and pathways. Due to its hydrophobic nature, it can integrate into lipid membranes, affecting their fluidity and permeability. This property makes it a potential candidate for drug delivery systems, where it can facilitate the transport of hydrophobic drugs across cell membranes.
Comparison with Similar Compounds
Structural Analogs: Chain Length and Unsaturation
Hentriacontatriene belongs to the broader family of long-chain alkanes and alkenes. Key structural analogs include:
Key Observations :
- Unsaturation vs. Saturation : this compound’s three double bonds reduce its melting point compared to saturated analogs like hentriacontane, enhancing membrane fluidity in thermophiles .
- Chain Length : Longer-chain analogs (e.g., pentatriacontane) exhibit increased hydrophobicity and thermal stability but are less common in biological systems .
Functional Analogs: Wax Esters in Chloroflexi
This compound co-occurs with wax esters (C30–C40) in Chloroflexi-dominated mats. These esters, such as C33–C37 wax esters in Chloroflexus and C38–C40 in Roseiflexus, serve as energy storage molecules. Unlike this compound, wax esters are esterified fatty acids, offering metabolic versatility but lacking the membrane-stabilizing unsaturation of polyunsaturated alkanes .
Thermochemical Data and Stability
This compound’s thermochemical properties remain less documented compared to saturated analogs. For example:
- Hentriacontane (C31H64): Melting point = 68–70°C; enthalpy of vaporization = 89.5 kJ/mol .
- Pentatriacontane (C35H72): Melting point ≈ 75°C; higher thermal inertia due to chain length .
The unsaturation in this compound likely lowers its phase transition temperature, a critical adaptation for thermophilic microorganisms .
Ecological and Industrial Relevance
While this compound is ecologically significant in extremophile ecosystems, its saturated analogs (e.g., hentriacontane) find broader industrial applications, such as in lubricants and surfactants, due to their stability . Branched derivatives like 13-methylhentriacontane are studied for their material science applications, particularly in polymer design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
